molecular formula C11H18N5O4P B587530 P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester CAS No. 1255525-18-8

P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester

Cat. No.: B587530
CAS No.: 1255525-18-8
M. Wt: 315.27
InChI Key: RKTDGEHXFPNCDC-QMMMGPOBSA-N
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Description

P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester: is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a purine base, an ether linkage, and a phosphonic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.

    Ether Linkage Formation: The ether linkage is introduced by reacting the purine base with an appropriate alcohol under acidic or basic conditions.

    Phosphonic Acid Esterification: The final step involves the esterification of the phosphonic acid group with ethanol, typically using a dehydrating agent such as thionyl chloride or phosphorus trichloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Small-scale production using batch reactors, allowing for precise control over reaction conditions.

    Continuous Flow Synthesis: Large-scale production using continuous flow reactors, which offer advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The purine base can be reduced to form dihydropurine derivatives.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Scientific Research Applications

P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a nucleotide analog in DNA and RNA studies.

    Medicine: Explored for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester exerts its effects involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in nucleotide metabolism.

    Pathways: It interferes with DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): Shares the purine base structure but differs in the presence of triphosphate groups.

    Tenofovir: A nucleotide analog with a similar phosphonic acid ester group but different base structure.

Uniqueness

P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester is unique due to its specific combination of a purine base, ether linkage, and phosphonic acid ester group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O4P/c1-3-20-21(17,18)7-19-8(2)4-16-6-15-9-10(12)13-5-14-11(9)16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H2,12,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTDGEHXFPNCDC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(CO[C@@H](C)CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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